Field: Material Science
Summary of the Application: 4,5-dimethyl-1,3-dioxol-2-one (DMD2O) is used in the growth of single crystals. These crystals are grown by a slow evaporation method .
Methods of Application: The phase formation and spectroscopic studies of the grown DMD2O crystal were performed. The molecular modelling was based on density-functional theory (DFT) at the level of B3LYP/6-311++G (d,p). The vibrational bands were determined by the potential energy distribution (PED). According to time-dependent density-functional theory (TD-DFT), the maximum absorption wavelength was calculated and compared with actual data .
Results or Outcomes: The grown DMD2O crystal vibrational assignments were compared with theoretical calculations. Nonlinear optical behaviour (NLO) and Hirshfeld surface analysis were performed. Energy frameworks were developed for understanding molecular packing by examining the different intermolecular interaction energies .
Field: Polymer Science
Summary of the Application: 4,4-dimethyl-2-methylene-1,3-dioxolan-5-one (DMDL) is used in the synthesis of degradable and chemically recyclable polymers .
Methods of Application: DMDL and 5-methyl-2-methylene-5-phenyl-1,3-dioxolan-4-one (PhDL) were synthesized in high yields (80–90%). DMDL afforded its homopolymer with a relatively high molecular weight (Mn >100 000, where Mn is the number-average molecular weight). DMDL and PhDL were copolymerized with various families of vinyl monomers .
Results or Outcomes: The obtained homopolymers and random copolymers of DMDL degraded in basic conditions (in the presence of a hydroxide or an amine) at relatively mild temperatures (room temperature to 65 C). The degradation of the DMDL homopolymer generated 2-hydroxyisobutyric acid (HIBA). The generated HIBA was recovered and used as an ingredient to re-synthesize DMDL monomer, and this monomer was further used to re-synthesize the DMDL polymer .
Field: Chemical Synthesis
Summary of the Application: (S)-(-)-4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane, a derivative of 4,4-Dimethyl-1,3-dioxolan-2-one, is used as a building block in the synthesis of hydroxylated polyamine analogs of biological importance .
Field: Organic Chemistry
Summary of the Application: 4-(Hydroxymethyl)-1,3-dioxolan-2-one, a derivative of 4,4-Dimethyl-1,3-dioxolan-2-one, can be used as a building block to synthesize 4-[(prop-2-en-1-yloxy)methyl]-1,3-dioxolan-2-one (AGC) via Williamson ether synthesis .
Methods of Application: In the Williamson ether synthesis, an alkoxide ion reacts with a primary haloalkane or a sulfonate ester to produce an ether. In this case, 4-(Hydroxymethyl)-1,3-dioxolan-2-one reacts with 3-bromoprop-1-ene to produce 4-[(prop-2-en-1-yloxy)methyl]-1,3-dioxolan-2-one .
Results or Outcomes: The result of this application is the successful synthesis of 4-[(prop-2-en-1-yloxy)methyl]-1,3-dioxolan-2-one, a compound that could have various applications in organic chemistry .
4,4-Dimethyl-1,3-dioxolan-2-one is a cyclic organic compound characterized by its unique dioxolane structure. It has the molecular formula , a molecular weight of approximately 128.13 g/mol, and a CAS number of 4437-80-3. The compound features a five-membered ring containing two oxygen atoms and is notable for its potential applications in organic synthesis and polymer chemistry. Its structure allows for various chemical modifications, making it a versatile intermediate in synthetic chemistry.
The reactivity of 4,4-dimethyl-1,3-dioxolan-2-one has been explored in various chemical contexts:
While specific biological activities of 4,4-dimethyl-1,3-dioxolan-2-one are not extensively documented, its derivatives have been studied for their potential pharmacological properties. The structural features of dioxolanes often contribute to biological activity, such as antimicrobial or anti-inflammatory effects. Further research is needed to clarify the biological implications of this compound.
Several methods have been developed for synthesizing 4,4-dimethyl-1,3-dioxolan-2-one:
The applications of 4,4-dimethyl-1,3-dioxolan-2-one span several fields:
Interaction studies involving 4,4-dimethyl-1,3-dioxolan-2-one primarily focus on its reactions with various nucleophiles and electrophiles. These interactions are crucial for understanding how this compound can be utilized in synthetic pathways and its potential effects when incorporated into larger molecular frameworks.
Several compounds share structural similarities with 4,4-dimethyl-1,3-dioxolan-2-one. Here are some notable examples:
The uniqueness of 4,4-dimethyl-1,3-dioxolan-2-one lies in its specific substitution pattern and the resultant chemical properties that facilitate various synthetic routes. Its ability to react selectively with nucleophiles makes it particularly valuable in organic synthesis compared to its analogs.